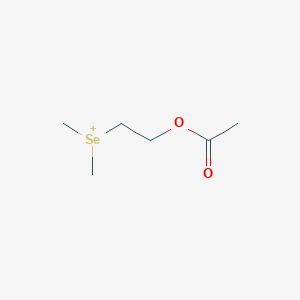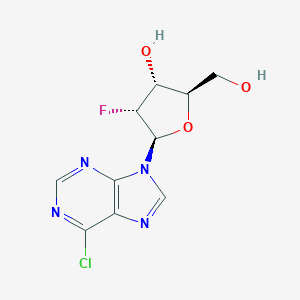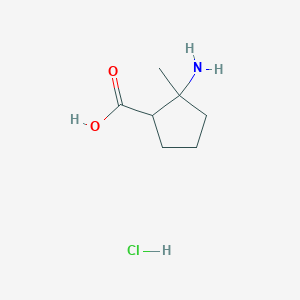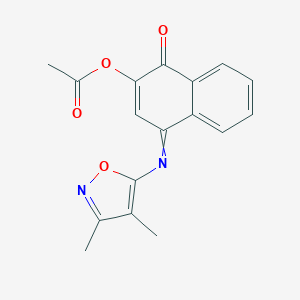![molecular formula C23H19ClN2O5 B234605 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)
4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential use in the field of medicine. This compound is known to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, this compound is able to reduce inflammation and potentially prevent the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide have been studied extensively. It has been found to have various effects such as anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.
実験室実験の利点と制限
One of the advantages of using 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be studied further.
将来の方向性
There are many future directions for research on 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide. One potential direction is the development of new drugs for the treatment of cancer and inflammatory diseases based on this compound. Another direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is also needed to study its potential toxicity and side effects to ensure its safety for use in humans.
Conclusion:
In conclusion, 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential use in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole-5-amine in the presence of a base such as triethylamine. The resulting product is then purified through various methods such as recrystallization or column chromatography.
科学的研究の応用
The compound 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been studied extensively for its potential use in the field of medicine. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been used in various scientific research studies to investigate its potential use in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
|---|---|
分子式 |
C23H19ClN2O5 |
分子量 |
438.9 g/mol |
IUPAC名 |
4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)23-26-17-12-16(8-9-18(17)31-23)25-22(27)13-4-6-15(24)7-5-13/h4-12H,1-3H3,(H,25,27) |
InChIキー |
HRTIEMMXDSPTLH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)


![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)


![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)


